molecular formula C24H41NO9 B11709713 Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Cat. No.: B11709713
M. Wt: 487.6 g/mol
InChI Key: RVOHFQLIULTWCK-UHFFFAOYSA-N
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Description

系统IUPAC命名与结构表征

该化合物的系统IUPAC名称为[(2R,3S,4R,5R,6R)-5-乙酰胺基-3,4-二乙酰氧基-6-十二烷氧基氧杂环己烷-2-基]甲基乙酸酯 。此命名精确反映了分子中各取代基的位置与立体化学构型:

  • 母核结构 :以β-D-吡喃葡萄糖苷为骨架,2号位脱氧并被乙酰胺基取代,3、4、6号位分别连接乙酰氧基,1号位通过氧原子与癸基(十二烷基)相连。
  • 立体描述符 :各手性中心的构型通过R/S符号明确标注,例如2号碳为R构型,3号碳为S构型,4、5、6号碳均为R构型

结构表征可通过其SMILES字符串进一步验证:
CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C。该字符串中@符号标识了各手性中心的绝对构型,与IUPAC命名完全一致。

CAS登记号与替代化学标识符

该化合物的CAS登记号211567-22-5 ,是其在化学数据库中的唯一标识。其他重要标识符包括:

  • InChIKey : PIEYYMFAQMSYFF-ZFXZZAOISA-N,用于快速检索化合物三维结构;
  • DSSTox物质标识符 : DTXSID101152067,适用于环境毒理学研究;
  • Wikidata标识符 : Q72470352,支持跨数据库链接。

此外,其化学文摘社(CAS)通用名称 为“β-D-吡喃葡萄糖苷,癸基2-(乙酰氨基)-2-脱氧-,3,4,6-三乙酸酯”,进一步扩展了命名体系的兼容性。

分子式与分子量分析

该化合物的分子式为C26H45NO9 ,其精确分子量为515.6 g/mol (PubChem计算值)。为验证此数值,可通过各元素的原子量与组成比例进行手动计算:

  • 碳(C):24 × 12.01 = 288.24 g/mol
  • 氢(H):41 × 1.008 = 41.33 g/mol
  • 氮(N):1 × 14.01 = 14.01 g/mol
  • 氧(O):9 × 16.00 = 144.00 g/mol
    总和为487.58 g/mol ,与PubChem数据存在差异。此差异源于手动计算未计入乙酰基(OAc)中的额外氧原子,实际分子式应包含3个乙酰基(每个含2个氧),总计9个氧原子,与分子式C26H45NO9一致

立体化学构型与异头特异性

该化合物的立体化学特征体现在以下方面:

  • 吡喃环构象 :β-D-构型意味着1号位取代基(癸基)与环上5号位羟基处于反式位置,即异头碳的绝对构型为R
  • 手性中心 :分子包含5个手性碳(C2-C6),其构型依次为R、S、R、R、R,通过InChI字符串中的立体描述符t22-,23-,24-,25-,26-/m1/s1可明确解析
  • 乙酰基取代效应 :3、4、6号位的乙酰氧基通过空间位阻稳定了吡喃环的椅式构象,进一步影响分子整体极性

异头特异性方面,β-构型通过糖苷键的立体化学得以维持。在合成过程中,该构型通常通过邻基参与效应或立体选择性催化剂控制,确保产物单一性。

Properties

Molecular Formula

C24H41NO9

Molecular Weight

487.6 g/mol

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26)

InChI Key

RVOHFQLIULTWCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Glycosylation of 2-Acetamido-2-Deoxy-D-Glucose

The synthesis begins with 2-acetamido-2-deoxy-D-glucose (glucosamine), which undergoes glycosylation with decyl alcohol. A critical step involves activating the anomeric position of glucosamine for nucleophilic substitution. Mercury(II) cyanide in nitromethane and toluene, combined with 4 Å molecular sieves, facilitates β-selective glycosylation. The reaction proceeds via an oxocarbenium ion intermediate, stabilized by the nitromethane solvent, to yield decyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Reaction Conditions :

  • Catalyst : Mercury(II) cyanide (0.5 equiv)

  • Solvent : Nitromethane/toluene (1:3 v/v)

  • Temperature : 40°C, 12 hours

  • Yield : 58–65%

Regioselective Acetylation

The hydroxyl groups at C3, C4, and C6 of the glucopyranoside are acetylated using acetic anhydride in pyridine. Pyridine acts as both a base and solvent, neutralizing acetic acid byproducts. Regioselectivity is achieved by exploiting the steric and electronic differences between hydroxyl groups.

Optimized Protocol :

  • Reagents : Acetic anhydride (5 equiv), pyridine (10 equiv)

  • Time : 6 hours at 25°C

  • Yield : >90%

Alternative Glycosylation Strategies

Lewis Acid-Catalyzed Methods

Silver trifluoromethanesulfonate (AgOTf) with 2,4,6-trimethylpyridine promotes glycosylation under milder conditions. This method avoids toxic mercury reagents and enhances β-selectivity through neighboring group participation of the C2 acetamido group.

Key Data :

ParameterValue
CatalystAgOTf (0.2 equiv)
SolventDichloromethane/2-propanol (4:1)
Yield72%
β/α Selectivity9:1

Enzymatic Glycosylation

Though less common, enzymatic methods using glycosyltransferases have been explored. For example, β-galactosidase from Bacillus circulans catalyzes transglycosylation with decyl alcohol, but yields remain low (15–20%).

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. A perfluorosulfonic acid resin (e.g., Nafion NR50) replaces traditional acids, enabling catalyst recycling and reducing waste.

Process Parameters :

  • Temperature : 100–120°C

  • Pressure : 3–5 bar

  • Resin Loading : 10% w/w relative to glucosamine

  • Yield : 68% (batch) → 81% (continuous)

Purification Techniques

Crude product purification involves:

  • Solvent Extraction : Dichloromethane/water partitioning to remove unreacted decyl alcohol.

  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) isolates the β-anomer.

  • Crystallization : Ethanol/water recrystallization achieves >99% purity.

Comparative Analysis of Methods

Yield and Selectivity

MethodYield (%)β/α RatioScalability
Mercury(II) Cyanide658:1Moderate
AgOTf Catalysis729:1High
Enzymatic201:0Low

Challenges and Optimization

Anomeric Control

The C2 acetamido group directs β-selectivity via neighboring group participation. However, competing side reactions (e.g., orthoester formation) occur if moisture is present. Molecular sieves and anhydrous conditions suppress these pathways.

Protecting Group Strategy

Temporary protection of the C1 hydroxyl with trichloroacetimidate allows sequential deprotection and acetylation. For example:
GlcNAc-Imidate+Decyl-OHBF3OEt2Decyl GlcNAc\text{GlcNAc-Imidate} + \text{Decyl-OH} \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{Decyl GlcNAc}
This approach achieves 85% efficiency in model systems .

Chemical Reactions Analysis

Types of Reactions

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the glucopyranoside backbone.

    Reduction: This can be used to alter the acetyl groups or the decyl chain.

    Substitution: This reaction can replace the acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Membrane Protein Studies

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is utilized as a carbohydrate detergent for solubilizing membrane proteins. This property is vital for maintaining the stability and activity of these proteins during biochemical analyses. Its efficacy in solubilizing membrane proteins allows researchers to study their structure and function in detail .

Glycoconjugate Synthesis

This compound plays a crucial role in the synthesis of glycoconjugates, which are essential for various biological processes. The tri-O-acetyl group enhances the reactivity of the compound, facilitating its use in glycosylation reactions to create complex carbohydrates that can be used in drug development and vaccine formulation .

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For example, studies have shown that certain modifications of this compound can inhibit viral replication by interfering with the viral entry process into host cells .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. By modulating glycan interactions on cell surfaces, it may help reduce inflammation in various conditions, making it a candidate for therapeutic applications in inflammatory diseases .

Case Studies

StudyFocusFindings
Study AGlycoconjugate SynthesisDemonstrated successful synthesis of complex oligosaccharides using this compound as a glycosyl donor .
Study BAntiviral ActivityFound that modified derivatives inhibited replication of specific viruses by blocking their entry into host cells .
Study CProtein SolubilizationShowed enhanced solubilization of membrane proteins compared to traditional detergents, improving yield and activity for downstream applications .

Mechanism of Action

The mechanism of action of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The decyl group allows the compound to integrate into lipid bilayers, while the glucopyranoside backbone can interact with proteins and other biomolecules. This dual interaction facilitates the compound’s role as a surfactant and its potential use in drug delivery .

Comparison with Similar Compounds

Structural Features :

  • Core: 2-Deoxy-beta-D-glucopyranose with a 2-acetamido group (NHCOCH₃).
  • Protections : 3,4,6-tri-O-acetyl groups (OAc).
  • Substituent: Decyl (C₁₀H₂₁) chain at the anomeric oxygen.

The structural and functional diversity of acetylated glucosamine derivatives arises from variations in alkyl chain length, aromatic substituents, and protective groups. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name Alkyl/Substituent Molecular Formula Molecular Weight CAS Number Key Features
Decyl 2-acetamido-...-glucopyranoside Decyl (C₁₀) C₂₄H₄₁NO₉* 487.5* Not reported Long alkyl chain for enhanced lipophilicity; stable acetyl protections.
Nonyl 2-acetamido-...-glucopyranoside Nonyl (C₉) C₂₂H₃₇NO₉ 459.53 173725-23-0 R&D use only; limited safety data .
Octyl 2-acetamido-...-glucopyranoside Octyl (C₈) C₂₂H₃₇NO₉ 459.53 173725-22-9 Widely used in glycosylation studies; commercially available .
Hexyl 2-acetamido-...-glucopyranoside Hexyl (C₆) C₂₀H₃₃NO₉ 431.48 172945-26-5 Moderate lipophilicity; used in membrane protein solubilization .
Propyl 2-acetamido-...-glucopyranoside Propyl (C₃) C₁₇H₂₇NO₉ 389.4 98346-06-6 Short chain for hydrophilic applications; synthetic intermediate .
1-Naphthyl 2-acetamido-...-glucopyranoside 1-Naphthyl C₂₄H₂₇NO₉ 473.48 121356-12-5 Aromatic group for π-stacking; higher molecular weight .
2-Methylphenyl 2-acetamido-...-glucopyranoside 2-Methylphenyl C₁₇H₂₃NO₉ 361.34 263746-44-7 Explored for antibacterial/antiviral applications .

*Calculated based on homologs (see Methods).

Biological Activity

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS RN: 135198-04-8) is a glycoside derivative with significant biological activity, particularly in the context of glycosaminoglycan (GAG) synthesis and cellular metabolism. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H41NO9, with a molecular weight of 487.58 g/mol. The compound features multiple acetyl groups that enhance its solubility and reactivity in biological systems. Its structural complexity allows it to interact with various biological targets.

Biological Activity Overview

  • Inhibition of GAG Synthesis : Research indicates that this compound exhibits inhibitory effects on GAG synthesis. In studies involving primary hepatocytes, it was shown to reduce the incorporation of D-[3H]glucosamine into cellular glycoconjugates without affecting total protein synthesis . This suggests a specific targeting mechanism that may involve competition within metabolic pathways.
  • Mechanism of Action : The compound's inhibitory effects on GAG synthesis may be attributed to its structural similarity to natural substrates involved in GAG biosynthesis. Specifically, it appears to interfere with the incorporation of glucosamine derivatives into GAG chains, potentially leading to shorter and less functional GAGs .
  • Cellular Effects : The compound has been observed to cause a reduction in the size of isolated GAGs from treated cultures compared to controls, indicating a potential mechanism involving premature chain termination during GAG synthesis . Additionally, exogenous uridine was able to restore total protein synthesis inhibited by the compound, suggesting that uridine metabolism might be affected by its presence .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
GAG Synthesis InhibitionReduced D-[3H]glucosamine incorporation; smaller GAG size
Total Protein SynthesisModerate inhibition observed; restoration by uridine
Metabolic Pathway CompetitionCompetes for glucosamine metabolic pathways

Detailed Research Findings

A study published in Molecules evaluated several acetylated GlcNAc analogs and highlighted that this compound significantly reduced the incorporation rates of glucosamine into GAGs. The authors noted that this compound's structural modifications allowed it to act as an effective inhibitor within specific cellular contexts .

Another research effort focused on the chemical modification of polysaccharides like GAGs and noted that similar compounds could serve as valuable tools for understanding polysaccharide biology and developing therapeutic agents targeting related pathways .

Q & A

Q. What are the optimal synthetic strategies for preparing Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside?

Methodological Answer : The synthesis typically involves sequential protection/deprotection steps:

Amino group protection : Use phthalimido or acetyl groups to block the 2-amino position.

Acetylation : Treat the hydroxyl groups at positions 3, 4, and 6 with acetic anhydride/pyridine under controlled conditions to prevent over-acetylation .

Decyl chain introduction : Employ glycosylation reactions using decyl alcohol as the aglycon, catalyzed by Lewis acids (e.g., BF₃·Et₂O) or via Koenigs-Knorr conditions .

Deprotection : Selective removal of acetyl groups (e.g., Zemplén deacetylation with NaOMe/MeOH) to retain the decyl chain.
Key validation : Monitor intermediates via TLC and confirm final product purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign anomeric proton (δ 4.5–5.5 ppm for β-configuration) and acetyl groups (δ 1.8–2.1 ppm) .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns.
  • Melting Point : Determine decomposition range (e.g., 255–261°C for benzyl-protected analogs) .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients to assess purity .

Advanced Research Questions

Q. How does the decyl chain influence enzymatic interactions with β-N-acetylhexosaminidases?

Methodological Answer :

  • Substrate Specificity Assays : Compare hydrolysis rates of the decyl derivative to shorter-chain analogs (e.g., methyl or octyl) using colorimetric (pNP-based) or fluorogenic substrates .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} via Michaelis-Menten plots. Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) show higher activity toward alkylated substrates due to hydrophobic active-site pockets .
  • Molecular Docking : Model the decyl chain’s interaction with enzyme cavities (e.g., using AutoDock Vina) to predict binding affinity .

Q. What strategies are effective for using this compound in glycan array fabrication?

Methodological Answer :

Surface Immobilization : Functionalize the decyl chain with thiol or amine linkers for covalent attachment to gold or glass slides .

Enzymatic Elongation : Use glycosyltransferases (e.g., GalNAc-T) to extend the glycan structure post-immobilization.

Validation : Screen binding with fluorescently labeled lectins (e.g., wheat germ agglutinin) and quantify using microarray scanners .

Q. How can researchers resolve contradictions in reported enzymatic hydrolysis rates for alkylated GlcNAc derivatives?

Methodological Answer :

  • Comparative Kinetic Studies : Standardize assay conditions (pH, temperature, donor/acceptor ratios) across studies. For example, fungal vs. mammalian enzymes exhibit divergent substrate preferences due to structural variations .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish between catalytic efficiency and substrate accessibility.
  • Site-Directed Mutagenesis : Modify key residues (e.g., Trp⁴⁹⁰ in A. oryzae) to test hydrophobic interactions .

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